- Azabenzimidazoles as fatty acid synthase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate)

942590-05-8 structure
상품 이름:tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate
CAS 번호:942590-05-8
MF:C12H13BrN2O2
메가와트:297.147822141647
MDL:MFCD13182500
CID:844631
PubChem ID:57703571
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
- 1H-Benzimidazole-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester
- TERT-BUTYL 5-BROMO-1H-BENZIMIDAZOLE-1-CARBOXYLATE
- tert-butyl 5-bromobenzimidazole-1-carboxylate
- 1,1-Dimethylethyl 5-bromo-1H-benzimidazole-1-carboxylate
- 5-Bromobenzimidazole-1-carboxylic acid tert-butyl ester
- SCHEMBL559567
- DB-344370
- AS-47324
- CS-0096061
- AKOS016013475
- DTXSID60727625
- TERT-BUTYL 5-BROMO-1,3-BENZODIAZOLE-1-CARBOXYLATE
- (1-Boc)-5-bromo-1H-benzo[d]imidazole
- F13258
- 1H-BenziMidazole-1-carboxylicacid,5-broMo-,1,1-diMethylethylester
- PCGSIEGOWZACDD-UHFFFAOYSA-N
- tert-Butyl5-bromo-1H-benzo[d]imidazole-1-carboxylate
- 942590-05-8
- tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate
-
- MDL: MFCD13182500
- 인치: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3
- InChIKey: PCGSIEGOWZACDD-UHFFFAOYSA-N
- 미소: O=C(N1C2C(=CC(=CC=2)Br)N=C1)OC(C)(C)C
계산된 속성
- 정밀분자량: 296.01604g/mol
- 동위원소 질량: 296.01604g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 3
- 복잡도: 303
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 44.1Ų
- 소수점 매개변수 계산 참조값(XlogP): 3.4
실험적 성질
- 밀도: 1.5±0.1 g/cm3
- 비등점: 379.4±34.0 °C at 760 mmHg
- 플래시 포인트: 183.2±25.7 °C
- 증기압: 0.0±0.9 mmHg at 25°C
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166701-100mg |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 97% | 100mg |
¥284.00 | 2024-04-24 | |
Chemenu | CM155496-250mg |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 95% | 250mg |
$67 | 2024-07-19 | |
Apollo Scientific | OR305020-1g |
tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate |
942590-05-8 | 97% | 1g |
£151.00 | 2024-07-20 | |
Alichem | A069003192-10g |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 95% | 10g |
$914.55 | 2023-08-31 | |
Chemenu | CM155496-1g |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 95% | 1g |
$134 | 2024-07-19 | |
Alichem | A069003192-5g |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 95% | 5g |
$621.09 | 2023-08-31 | |
1PlusChem | 1P00IIH2-1g |
tert-butyl 5-bromobenzimidazole-1-carboxylate |
942590-05-8 | >98% | 1g |
$185.00 | 2024-04-19 | |
Aaron | AR00IIPE-100mg |
tert-butyl 5-bromobenzimidazole-1-carboxylate |
942590-05-8 | 97% | 100mg |
$31.00 | 2025-02-10 | |
Ambeed | A532367-250mg |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 97% | 250mg |
$51.0 | 2025-03-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7326-25g |
tert-butyl 5-bromo-1H-1,3-benzodiazole-1-carboxylate |
942590-05-8 | 95% | 25g |
¥9158.0 | 2024-04-16 |
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
참조
합성 방법 2
반응 조건
참조
- Preparation of 3-phenylhydantoins as cannabinoid receptor inhibitors, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0.5 h, rt
참조
- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluationEuropean Journal of Medicinal Chemistry, 2021, 223,,
합성 방법 4
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt
참조
- Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitorsBioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6793-6799,
합성 방법 5
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt
참조
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt
참조
- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt
참조
- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, reflux
참조
- Pyrimidine derivatives that are useful in the treatment of diseases mediated by mTOR and/or PI3K enzyme and their preparation, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 h, rt
참조
- Preparation of substituted (cyclohexylcarbonylamino)thiophenecarboxylic acids as antiviral agents for the treatment of hepatitis C infection, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt
참조
- "All-Aqueous" Tandem Boc-Deprotection and Alkylation of N-Boc-benzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N-H Bond of PurinesJournal of Organic Chemistry, 2023, 88(2), 1036-1048,
합성 방법 11
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt
1.2 0 °C; 4 h, rt
1.2 0 °C; 4 h, rt
참조
- The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomainsMedChemComm, 2013, 4(1), 140-144,
합성 방법 12
반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 18 h, 25 °C
참조
- Heteroaryl compounds, compositions thereof, preparation and methods of treatment therewith, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt
참조
- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,
합성 방법 14
반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
참조
- Aminomethylation of Aryl Bromides by Nickel-Catalyzed Electrochemical Redox Neutral Cross CouplingOrganic Letters, 2021, 23(24), 9387-9392,
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Raw materials
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preparation Products
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate 관련 문헌
-
Ping Tong Food Funct., 2020,11, 628-639
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate) 관련 제품
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추천 공급업체
Amadis Chemical Company Limited
(CAS:942590-05-8)tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

순결:99%/99%/99%/99%
재다:5.0g/10.0g/25.0g/50.0g
가격 ($):315.0/526.0/1051.0/1683.0